molecular formula C17H23IO3 B1360797 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone CAS No. 898757-15-8

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone

Cat. No. B1360797
M. Wt: 402.27 g/mol
InChI Key: FLKGBMIRIJSHDF-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protective group in organic synthesis . The compound also contains an iodo group and a methylbutyrophenone group, which suggests that it may have been synthesized for a specific purpose, possibly as an intermediate in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-dioxane ring, the iodo group, and the butyrophenone group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the presence of the iodo group might make this compound relatively heavy and possibly increase its boiling point compared to similar compounds without the iodo group .

Scientific Research Applications

  • Scientific Field: Fluorescent Nanomaterials

    • Application Summary : The compound “5,5-Dimethyl-1,3-dioxane” is a part of a class of compounds known as luminogens with aggregation-induced emission (AIEgen). These have emerged as advanced luminescent materials for fluorescent nanomaterial preparation .
    • Methods of Application : AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, which offer unique advantages in biological applications . The fabrication methods of these nanomaterials and their applications in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery are being studied .
    • Results or Outcomes : AIEgen-based nanomaterials have shown better biocompatibility compared to the nanomaterials based on inorganic semiconductor quantum dots (QDs), higher brightness compared to gold nanoparticles (NPs), etc .
  • Scientific Field: Immunotherapy

    • Application Summary : NVS-STG2 is a STING agonist . It induces oligomerization of human STING by binding to pockets between adjacent STING dimer transmembrane domains, acting as a molecular glue .
    • Methods of Application : NVS-STG2 elicits potent STING-mediated immune responses in cells and produces antitumor activities in hSTING knock-in mice .
    • Results or Outcomes : The application of NVS-STG2 has shown promising results in the field of immunotherapy, particularly in eliciting immune responses and exhibiting antitumor activities .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s an intermediate in a synthetic pathway, then future research might focus on optimizing its synthesis, or on the reactions it undergoes to form the final product .

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGBMIRIJSHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646068
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone

CAS RN

898757-15-8
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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